(R)-Gyramide A Hydrochloride

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

属性

IUPAC Name |

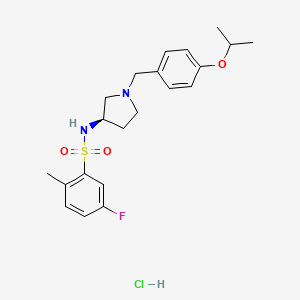

5-fluoro-2-methyl-N-[(3R)-1-[(4-propan-2-yloxyphenyl)methyl]pyrrolidin-3-yl]benzenesulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27FN2O3S.ClH/c1-15(2)27-20-8-5-17(6-9-20)13-24-11-10-19(14-24)23-28(25,26)21-12-18(22)7-4-16(21)3;/h4-9,12,15,19,23H,10-11,13-14H2,1-3H3;1H/t19-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLHBXQVGBTVEDP-FSRHSHDFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)F)S(=O)(=O)NC2CCN(C2)CC3=CC=C(C=C3)OC(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=C(C=C1)F)S(=O)(=O)N[C@@H]2CCN(C2)CC3=CC=C(C=C3)OC(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28ClFN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(R)-Gyramide A Hydrochloride: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

(R)-Gyramide A Hydrochloride is a novel synthetic antibacterial agent that has demonstrated potent activity against a range of bacterial pathogens. This document provides an in-depth technical overview of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the key molecular pathways involved.

Core Mechanism: Inhibition of Bacterial DNA Gyrase

This compound's primary cellular target is DNA gyrase, an essential bacterial enzyme responsible for introducing negative supercoils into DNA, a process critical for DNA replication, transcription, and repair.[1][2][3] Unlike many other antibiotics that target DNA gyrase, (R)-Gyramide A exhibits a unique inhibitory profile.

Disruption of DNA Supercoiling

The compound effectively disrupts the supercoiling activity of DNA gyrase. This has been quantified with an IC50 value of 3.3 µM.[1][2][4] This inhibition of supercoiling leads to an altered topological state of the bacterial chromosome, which physically obstructs the progression of DNA replication and segregation processes.[3]

Competitive Inhibition of ATPase Activity

A key aspect of (R)-Gyramide A's mechanism is its competitive inhibition of the ATPase activity of the GyrB subunit of DNA gyrase.[3] This is noteworthy because resistance mutations are often found in the GyrA subunit, suggesting an allosteric mechanism of inhibition where binding to GyrA affects the ATPase activity in GyrB.[3] It is important to note that while (R)-Gyramide A is a competitive inhibitor of the ATPase activity, some newer gyramide analogs have been reported to inhibit supercoiling without altering ATPase activity, indicating a potential for mechanistic diversity within this class of compounds.

Specificity for DNA Gyrase

(R)-Gyramide A demonstrates high specificity for DNA gyrase and does not inhibit the closely related bacterial enzyme, topoisomerase IV.[1][2][3] This specificity is crucial as it minimizes off-target effects and contributes to its favorable therapeutic index.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound.

| Parameter | Value | Enzyme/Organism | Reference |

| IC50 (Supercoiling Inhibition) | 3.3 µM | E. coli DNA Gyrase | [1][2][4] |

| Organism | MIC Range | Reference |

| Escherichia coli | 10-80 µM | [1][2] |

| Pseudomonas aeruginosa | 10-80 µM | [1][2] |

| Salmonella enterica | 10-80 µM | [1][2] |

Signaling Pathway and Cellular Consequences

The inhibition of DNA gyrase by (R)-Gyramide A initiates a cascade of cellular events, culminating in bacterial cell death.

Caption: Signaling pathway initiated by (R)-Gyramide A.

The inhibition of DNA gyrase leads to the stalling of replication forks and the accumulation of single-stranded DNA (ssDNA). This ssDNA activates the RecA protein, which in turn mediates the autocatalytic cleavage of the LexA repressor. The cleavage of LexA de-represses the SOS regulon, a set of genes involved in DNA repair and cell division. A key outcome of SOS induction is cell filamentation, which ultimately leads to bacterial cell death.[3]

Experimental Protocols

DNA Gyrase Supercoiling Assay

This assay measures the ability of (R)-Gyramide A to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.

Materials:

-

Relaxed pBR322 plasmid DNA

-

E. coli DNA Gyrase

-

5X Assay Buffer: 175 mM Tris-HCl (pH 7.5), 120 mM KCl, 20 mM MgCl2, 10 mM DTT, 9 mM spermidine, 5 mM ATP, 32.5% (w/v) glycerol, 0.5 mg/mL albumin.

-

This compound dissolved in a suitable solvent (e.g., DMSO).

-

Stop Solution/Loading Dye: e.g., 6X DNA Loading Dye.

-

Agarose gel (1%) in TBE buffer.

-

Ethidium bromide or other DNA stain.

Procedure:

-

Prepare reaction mixtures containing 1X Assay Buffer, relaxed pBR322 DNA (e.g., 0.5 µg), and varying concentrations of (R)-Gyramide A.

-

Initiate the reaction by adding a defined unit of E. coli DNA Gyrase.

-

Incubate the reactions at 37°C for a specified time (e.g., 30-60 minutes).

-

Stop the reactions by adding the Stop Solution/Loading Dye.

-

Analyze the products by electrophoresis on a 1% agarose gel.

-

Stain the gel with a DNA stain and visualize under UV light. The supercoiled and relaxed forms of the plasmid will migrate differently, allowing for quantification of the inhibition.

DNA Gyrase ATPase Inhibition Assay

This assay determines the effect of (R)-Gyramide A on the ATP hydrolysis activity of DNA gyrase using a coupled spectrophotometric method.

Materials:

-

E. coli DNA Gyrase

-

Linearized plasmid DNA (e.g., pBR322)

-

Assay Buffer: e.g., 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 5 mM MgCl2, 2 mM DTT.

-

ATP

-

Phosphoenolpyruvate (PEP)

-

Pyruvate kinase (PK)

-

Lactate dehydrogenase (LDH)

-

NADH

-

This compound dissolved in a suitable solvent.

Procedure:

-

Prepare a reaction mixture containing Assay Buffer, linearized DNA, PEP, PK, LDH, NADH, and varying concentrations of (R)-Gyramide A.

-

Add DNA gyrase to the mixture and incubate to allow for any pre-incubation effects.

-

Initiate the reaction by adding ATP.

-

Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH. The rate of this decrease is proportional to the rate of ATP hydrolysis by DNA gyrase.

-

Calculate the rate of ATP hydrolysis at each inhibitor concentration to determine the inhibitory effect.

Logical Relationships and Workflows

Target Identification Workflow

The identification of DNA gyrase as the primary target of gyramides followed a logical experimental workflow.

Caption: Experimental workflow for target identification.

Basis for Lack of Cross-Resistance

The lack of cross-resistance between (R)-Gyramide A and other DNA gyrase inhibitors like quinolones and novobiocin is due to their distinct binding sites on the enzyme.

Caption: Distinct binding sites explain the lack of cross-resistance.

Mutations that confer resistance to quinolones are typically located in the quinolone resistance-determining region (QRDR) of the gyrA gene. Novobiocin resistance is associated with mutations in the ATPase domain of the gyrB gene. In contrast, resistance to gyramides arises from mutations in different regions of both gyrA and gyrB, indicating a unique binding pocket and, consequently, a distinct mechanism of action that is not compromised by resistance to other gyrase inhibitors.[3]

References

- 1. Gyramides Prevent Bacterial Growth by Inhibiting DNA Gyrase and Altering Chromosome Topology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of novel bacterial DNA gyrase inhibitors: An in silico study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting quinolone- and aminocoumarin-resistant bacteria with new gyramide analogs that inhibit DNA gyrase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The DNA Damage Inducible SOS Response Is a Key Player in the Generation of Bacterial Persister Cells and Population Wide Tolerance - PMC [pmc.ncbi.nlm.nih.gov]

(R)-Gyramide A Hydrochloride: A Deep Dive into its Targeting of Bacterial DNA Gyrase

(R)-Gyramide A Hydrochloride has emerged as a significant subject of research within the scientific and drug development communities. This in-depth technical guide serves to elucidate the core mechanism of action, target interaction, and associated cellular consequences of this compound, providing valuable insights for researchers, scientists, and professionals in the field of antibacterial drug development.

Core Target and Mechanism of Action

The primary molecular target of this compound is bacterial DNA gyrase , a type II topoisomerase essential for bacterial DNA replication and transcription.[1][2][3][4][5][6] DNA gyrase introduces negative supercoils into DNA, a process crucial for relieving the topological stress that arises during replication fork movement.

This compound functions as a bacteriostatic agent by competitively inhibiting the ATPase activity of the GyrB subunit of DNA gyrase.[1][2][3] This inhibition disrupts the normal supercoiling activity of the enzyme.[4][5][6][7] Consequently, the bacterial chromosome becomes abnormally condensed and localized, leading to a blockage of DNA replication and an interruption of chromosome segregation.[1][2][3] This cascade of events ultimately inhibits bacterial cell division through a mechanism that involves the activation of the SOS pathway, a cellular response to DNA damage.[1][2][3]

A noteworthy characteristic of this compound is its high specificity for DNA gyrase. It does not exhibit inhibitory activity against the closely related enzyme, topoisomerase IV.[1][2][4][5][7] Interestingly, while the compound competitively inhibits the ATPase function located in the GyrB subunit, mutations conferring resistance to (R)-Gyramide A have been identified in the GyrA subunit.[1][2] This suggests a unique, potentially allosteric, mechanism of inhibition that distinguishes it from other known gyrase inhibitors like fluoroquinolones and aminocoumarins.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound.

| Parameter | Value | Organism/Enzyme | Reference |

| IC50 (Supercoiling Disruption) | 3.3 µM | Bacterial DNA Gyrase | [5][6][7] |

| 875 µM | Bacterial DNA Gyrase | [4] | |

| MIC (Minimum Inhibitory Concentration) | 10-80 µM | E. coli, P. aeruginosa, S. enterica | [4][5][6][7] |

Note: A significant discrepancy exists in the reported IC50 values for supercoiling disruption. Researchers should consider this variability in their experimental design and interpretation.

Signaling Pathway and Experimental Workflow

The mechanism of action of this compound can be visualized through the following signaling pathway and a typical experimental workflow for its characterization.

Caption: Mechanism of action of this compound.

Caption: Experimental workflow for characterizing this compound.

Detailed Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

A microdilution protocol is utilized to determine the MIC of this compound.[1][2]

-

A two-fold serial dilution of this compound is prepared in a 96-well plate. The highest concentration is added to the first well and serially diluted across the plate in an appropriate growth medium (e.g., Luria-Bertani broth).

-

Each well is inoculated with a standardized suspension of the bacterial strain to be tested.

-

Solvent controls and sterility controls are included on the same plate. The solvent control wells contain the same concentration of the solvent used to dissolve the compound as the well with the highest compound concentration.

-

The final volume in each well is typically 100 µL.

-

The plates are incubated under appropriate conditions for the specific bacterial strain (e.g., 37°C with shaking at 200 rpm).

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

General Microscopy Sample Preparation for Cellular Morphology Analysis

This protocol is used to visualize the effects of this compound on bacterial cell morphology and chromosome condensation.[1][2]

-

Overnight cultures of the bacterial strain (e.g., E. coli) are diluted 1:100 in fresh growth medium.

-

The culture is incubated at 37°C with shaking at 200 rpm until it reaches an absorbance of approximately 0.1 at a wavelength of 600 nm.

-

This compound is added to the culture at the desired concentration. A control culture without the compound is also prepared.

-

The treated and control cultures are incubated for an additional 2-2.5 hours under the same conditions.

-

A DNA stain, such as DAPI (10 µg/mL), is added to the cultures.

-

A small volume (e.g., 5 µL) of the labeled culture is transferred to the surface of a 1.5% (w/v) agarose pad for microscopic examination.

Reversibility of Phenotype Assay

This experiment determines if the cellular effects of this compound are reversible upon its removal.[1][2]

-

Bacterial cells are treated with this compound for 2 hours as described in the microscopy protocol.

-

After treatment, the compound is removed by centrifuging the culture and resuspending the cell pellet in fresh growth medium. To halt further cell division and protein synthesis for accurate chromosome counting, this fresh medium may also contain agents like rifampin and cephalexin.

-

The culture is incubated for an additional 4 hours.

-

Following incubation, the culture is centrifuged, and the cell pellet is resuspended in 1X Phosphate-Buffered Saline (PBS).

-

An aliquot of the cell suspension is fixed in 70% (v/v) ethanol and incubated overnight at 4°C.

-

The fixed cells can then be analyzed, for example, by flow cytometry to determine DNA content and chromosome number.

References

- 1. Gyramides Prevent Bacterial Growth by Inhibiting DNA Gyrase and Altering Chromosome Topology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Gyramides prevent bacterial growth by inhibiting DNA gyrase and altering chromosome topology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | Scientist.com [app.scientist.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Sapphire Bioscience [sapphirebioscience.com]

- 7. medchemexpress.com [medchemexpress.com]

An In-Depth Technical Guide to (R)-Gyramide A Hydrochloride: A Novel Bacterial DNA Gyrase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-Gyramide A Hydrochloride is a potent and selective inhibitor of bacterial DNA gyrase, a type II topoisomerase essential for bacterial DNA replication and transcription. This document provides a comprehensive overview of the chemical properties, structure, and mechanism of action of this compound. Detailed experimental protocols for its synthesis, and key biological assays are presented to facilitate further research and development of this promising class of antibacterial agents.

Chemical Properties and Structure

This compound, also known as (R)-534F6, is a synthetic molecule belonging to the N-benzyl-3-sulfonamidopyrrolidine class of compounds.[1] Its chemical structure and key properties are summarized below.

Structure

Systematic Name: 5-fluoro-2-methyl-N-[(3R)-1-[[4-(1-methylethoxy)phenyl]methyl]-3-pyrrolidinyl]-benzenesulfonamide, monohydrochloride[1]

Structure:

Chemical and Physical Properties

The following table summarizes the key chemical and physical properties of this compound.

| Property | Value | Reference(s) |

| CAS Number | 1793050-70-0 | [1][2] |

| Molecular Formula | C₂₁H₂₇FN₂O₃S · HCl | [1][2] |

| Molecular Weight | 443.0 g/mol | [1] |

| Canonical SMILES | CC(C)OC1=CC=C(CN2CC--INVALID-LINK--C2)C=C1.Cl | [1][2] |

| Solubility | DMF: 50 mg/mL, DMSO: 50 mg/mL, Ethanol: 50 mg/mL, Ethanol:PBS (pH 7.2) (1:1): 0.5 mg/mL | [1][2] |

| Storage | Store at -20°C | [2] |

Mechanism of Action

(R)-Gyramide A is a specific inhibitor of bacterial DNA gyrase, an enzyme that introduces negative supercoils into DNA, a process crucial for DNA replication and transcription.[2][3] It does not significantly affect the closely related enzyme topoisomerase IV.[2][3]

The mechanism of action involves the competitive inhibition of the ATPase activity of the GyrB subunit of DNA gyrase.[3] This inhibition prevents the enzyme from hydrolyzing ATP, which is necessary for the strand-passage reaction that introduces negative supercoils. The disruption of gyrase activity leads to an accumulation of positive supercoils, altering the chromosome's topology and ultimately stalling DNA replication and segregation.[3] This disruption of DNA integrity triggers the bacterial SOS response, a global response to DNA damage, leading to cell filamentation and eventual cell death.[3]

Signaling Pathway

The following diagram illustrates the proposed signaling pathway for the antibacterial action of (R)-Gyramide A.

Caption: Mechanism of action of (R)-Gyramide A.

Biological Activity

(R)-Gyramide A exhibits potent antibacterial activity against a range of Gram-negative bacteria.[1][2]

| Parameter | Value | Organism(s) | Reference(s) |

| IC₅₀ (DNA Gyrase Supercoiling) | 3.3 µM | E. coli | [1][2][4] |

| MIC (Minimum Inhibitory Concentration) | 10-80 µM | E. coli, P. aeruginosa, S. enterica | [1][2][5] |

Experimental Protocols

The following are representative experimental protocols for the synthesis and biological evaluation of this compound. These are based on established methodologies for similar compounds and assays.

Synthesis of this compound

The enantioselective synthesis of this compound can be achieved from commercially available starting materials. The following is a representative synthetic scheme based on the synthesis of related N-benzyl-3-sulfonamidopyrrolidines.

Caption: Synthetic workflow for this compound.

Step 1: Synthesis of Boc-(R)-3-(5-fluoro-2-methylphenylsulfonamido)pyrrolidine To a solution of N-Boc-(R)-3-aminopyrrolidine (1.0 eq) and triethylamine (1.5 eq) in dichloromethane (DCM) at 0 °C, add 5-fluoro-2-methylbenzenesulfonyl chloride (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12-16 hours. Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and brine. Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography (e.g., silica gel, ethyl acetate/hexanes gradient) to yield the desired intermediate.

Step 2: Synthesis of (R)-3-(5-fluoro-2-methylphenylsulfonamido)pyrrolidine Dissolve the product from Step 1 in DCM and cool to 0 °C. Add trifluoroacetic acid (TFA, 5-10 eq) dropwise and stir at room temperature for 2-4 hours. Monitor the reaction by TLC. Upon completion, concentrate the reaction mixture under reduced pressure. Dissolve the residue in DCM and wash with saturated sodium bicarbonate solution. Dry the organic layer over sodium sulfate, filter, and concentrate to yield the deprotected amine, which can be used in the next step without further purification.

Step 3: Synthesis of (R)-Gyramide A To a solution of the amine from Step 2 (1.0 eq) and 4-(isopropoxy)benzaldehyde (1.1 eq) in dichloroethane (DCE), add sodium triacetoxyborohydride (1.5 eq). Stir the reaction at room temperature for 12-16 hours. Quench the reaction with saturated sodium bicarbonate solution and extract with DCM. Wash the combined organic layers with brine, dry over sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography to obtain (R)-Gyramide A.

Step 4: Synthesis of this compound Dissolve (R)-Gyramide A in a minimal amount of diethyl ether or ethyl acetate. Add a solution of HCl in diethyl ether (e.g., 2 M) dropwise until precipitation is complete. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a white solid.

DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.

Materials:

-

E. coli DNA Gyrase

-

Relaxed pBR322 plasmid DNA

-

5X Assay Buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 6.5% glycerol)

-

ATP solution (e.g., 10 mM)

-

This compound dissolved in DMSO

-

Stop Solution/Loading Dye (e.g., containing SDS, EDTA, and bromophenol blue)

-

Agarose

-

TAE or TBE buffer

-

Ethidium bromide or other DNA stain

Procedure:

-

Prepare reaction mixtures on ice. For each reaction, combine 5X assay buffer, relaxed pBR322 DNA (e.g., 0.5 µg), and sterile water to a final volume of (30 - x) µL, where x is the volume of inhibitor and enzyme to be added.

-

Add varying concentrations of this compound (or DMSO for control) to the reaction tubes.

-

Initiate the reaction by adding E. coli DNA gyrase (e.g., 1 unit).

-

Incubate the reactions at 37°C for 30-60 minutes.

-

Stop the reactions by adding the stop solution/loading dye.

-

Analyze the products by agarose gel electrophoresis (e.g., 1% agarose in TAE buffer).

-

Stain the gel with ethidium bromide and visualize under UV light.

-

Inhibited reactions will show a higher proportion of relaxed DNA compared to the fully supercoiled DNA in the no-inhibitor control. The IC₅₀ value is the concentration of the inhibitor that reduces the supercoiling activity by 50%.

DNA Gyrase ATPase Activity Assay

This assay measures the ATP hydrolysis activity of DNA gyrase, which is coupled to a detectable signal.

Materials:

-

E. coli DNA Gyrase

-

Linearized plasmid DNA (e.g., pBR322)

-

Coupled enzyme system (pyruvate kinase and lactate dehydrogenase)

-

Phosphoenolpyruvate (PEP)

-

NADH

-

ATP

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 5 mM MgCl₂, 2 mM DTT)

-

This compound dissolved in DMSO

-

Microplate reader

Procedure:

-

Prepare a reaction mixture containing assay buffer, linearized DNA, PEP, NADH, pyruvate kinase, and lactate dehydrogenase.

-

Add varying concentrations of this compound (or DMSO for control) to the wells of a microplate.

-

Add the reaction mixture to each well.

-

Add E. coli DNA gyrase to all wells except the no-enzyme control.

-

Initiate the reaction by adding ATP.

-

Immediately measure the decrease in absorbance at 340 nm (due to the oxidation of NADH) over time at a constant temperature (e.g., 37°C) using a microplate reader.

-

The rate of ATP hydrolysis is proportional to the rate of decrease in absorbance. The inhibitory effect of (R)-Gyramide A is determined by comparing the rates in the presence and absence of the compound.

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

-

Bacterial strains (e.g., E. coli, P. aeruginosa)

-

Growth medium (e.g., Mueller-Hinton Broth)

-

This compound

-

96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare a serial dilution of this compound in the growth medium in a 96-well plate.

-

Prepare a standardized inoculum of the test bacteria (e.g., to a final concentration of 5 x 10⁵ CFU/mL).

-

Inoculate each well (except for a sterility control) with the bacterial suspension. Include a growth control well with no inhibitor.

-

Incubate the plate at 37°C for 16-24 hours.

-

Determine the MIC by visual inspection for the lowest concentration of the compound that shows no visible turbidity (bacterial growth). Alternatively, measure the optical density at 600 nm using a microplate reader.

Conclusion

This compound is a promising antibacterial agent with a well-defined mechanism of action targeting bacterial DNA gyrase. Its potent and selective activity makes it an attractive candidate for further investigation in the development of new antibiotics to combat the growing threat of antimicrobial resistance. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to explore the full potential of this compound and its analogs.

References

- 1. N-Benzyl-3-sulfonamidopyrrolidines as Inhibitors of Cell Division in E. coli - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Gyramides Prevent Bacterial Growth by Inhibiting DNA Gyrase and Altering Chromosome Topology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. SOS induction as an in vivo assay of enzyme-DNA interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The SOS system: A complex and tightly regulated response to DNA damage - PMC [pmc.ncbi.nlm.nih.gov]

(R)-Gyramide A Hydrochloride: An In-depth Technical Guide on its Function as a DNA Gyrase Inhibitor

This technical guide provides a comprehensive overview of (R)-Gyramide A Hydrochloride, a potent and selective inhibitor of bacterial DNA gyrase. It is intended for researchers, scientists, and drug development professionals interested in the mechanism of action, quantitative activity, and experimental evaluation of this compound.

Introduction

This compound belongs to a novel class of antibacterial agents that specifically target DNA gyrase, an essential type II topoisomerase in bacteria.[1][2] DNA gyrase is responsible for introducing negative supercoils into the bacterial chromosome, a process vital for DNA replication, transcription, and repair.[3] By inhibiting this enzyme, this compound effectively halts bacterial growth.[2][4] Its specificity for DNA gyrase over the closely related topoisomerase IV makes it a compound of significant interest for the development of new antibiotics.[1][2]

Mechanism of Action

This compound functions as a competitive inhibitor of the ATPase activity of DNA gyrase, which is located in the GyrB subunit of the enzyme.[2][4] The hydrolysis of ATP provides the energy for the conformational changes required for the DNA strand-passage and supercoiling reaction.[3] By competing with ATP for binding to the GyrB subunit, this compound prevents the enzyme from utilizing energy, thereby locking it in a state that is unable to introduce negative supercoils into the DNA.[2][4] This leads to an accumulation of topological stress, ultimately inhibiting DNA replication and leading to bacterial cell death.[2] Studies have shown that gyramide A is a specific inhibitor of gyrase and does not affect the decatenation activity of the related E. coli enzyme topoisomerase IV.[2]

Caption: Mechanism of DNA gyrase inhibition by this compound.

Quantitative Data

The inhibitory potency and antibacterial activity of this compound and related compounds have been quantified in various assays. The key quantitative data are summarized in the table below.

| Parameter | Value | Enzyme/Organism(s) | Assay Type |

| IC50 | 3.3 µM | E. coli DNA Gyrase | DNA Supercoiling Inhibition |

| MIC | 10-80 µM | E. coli, P. aeruginosa, S. enterica | Antibacterial Susceptibility |

Note: The IC50 and MIC values are for this compound.[1]

Experimental Protocols

Detailed methodologies for the key experiments cited in the study of this compound are provided below.

This assay measures the ability of a compound to inhibit the supercoiling activity of DNA gyrase on a relaxed plasmid DNA substrate.

-

Materials:

-

E. coli DNA gyrase

-

Relaxed pBR322 plasmid DNA

-

5x Assay Buffer: 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 6.5% (w/v) glycerol, 0.1 mg/ml BSA

-

10 mM ATP solution

-

This compound stock solution in DMSO

-

Stop Buffer/Loading Dye: 40% (w/v) sucrose, 100 mM Tris-HCl (pH 8.0), 10 mM EDTA, 0.5 mg/ml bromophenol blue

-

1% (w/v) Agarose gel in 1x TAE or TBE buffer

-

Ethidium bromide or other DNA stain

-

-

Procedure:

-

On ice, prepare reaction mixtures containing 5x assay buffer, relaxed pBR322 DNA (final concentration ~10-20 ng/µL), and varying concentrations of this compound (typically from a serial dilution).

-

Add a fixed amount of DNA gyrase to each reaction.

-

Initiate the reactions by adding ATP to a final concentration of 1 mM. The final reaction volume is typically 20-30 µL.

-

Incubate the reactions at 37°C for 30-60 minutes.

-

Stop the reactions by adding an equal volume of Stop Buffer/Loading Dye.

-

Load the samples onto a 1% agarose gel.

-

Perform electrophoresis at a constant voltage until the dye front has migrated an adequate distance.

-

Stain the gel with ethidium bromide and visualize the DNA bands under UV illumination.

-

Quantify the intensity of the supercoiled and relaxed DNA bands to determine the percentage of inhibition and calculate the IC50 value.

-

This is a coupled-enzyme assay to measure the rate of ATP hydrolysis by DNA gyrase and its inhibition.

-

Materials:

-

E. coli DNA gyrase

-

Linear pBR322 DNA

-

5x Assay Buffer: 250 mM Tris-HCl (pH 7.5), 500 mM KCl, 25 mM MgCl₂, 10 mM DTT

-

Coupling system: Pyruvate kinase, lactate dehydrogenase, phosphoenolpyruvate (PEP), and NADH

-

ATP solution

-

This compound stock solution in DMSO

-

-

Procedure:

-

In a 96-well UV-transparent plate, prepare reaction mixtures containing assay buffer, linear pBR322 DNA, PEP, NADH, pyruvate kinase, and lactate dehydrogenase.

-

Add varying concentrations of this compound.

-

Add DNA gyrase to each well.

-

Initiate the reaction by adding ATP.

-

Immediately measure the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 25°C or 37°C) using a plate reader. The rate of NADH oxidation is proportional to the rate of ATP hydrolysis.

-

Calculate the initial velocity of the reaction for each inhibitor concentration and determine the mode of inhibition and the inhibition constant (Ki).[5]

-

This assay is performed to assess the selectivity of the inhibitor for DNA gyrase over topoisomerase IV.

-

Materials:

-

E. coli or S. aureus Topoisomerase IV

-

Kinetoplast DNA (kDNA)

-

5x Assay Buffer: e.g., 200 mM HEPES-KOH (pH 7.6), 500 mM Potassium Glutamate, 50 mM MgCl₂, 10 mM DTT, 2.5 mg/mL BSA

-

10 mM ATP solution

-

This compound and a known Topo IV inhibitor (e.g., ciprofloxacin)

-

Stop Buffer/Loading Dye and gel electrophoresis reagents as in the supercoiling assay.

-

-

Procedure:

-

Prepare reaction mixtures containing assay buffer, kDNA, and ATP.

-

Add this compound or the control inhibitor at various concentrations.

-

Initiate the reaction by adding topoisomerase IV.

-

Incubate at 37°C for 30 minutes.

-

Stop the reaction and analyze the products on a 1% agarose gel.

-

Visualize the gel to observe the release of decatenated minicircles from the kDNA network. Inhibition is indicated by the absence or reduction of these minicircles.[6][7][8][9][10]

-

Caption: A typical experimental workflow for identifying and characterizing DNA gyrase inhibitors.

The broth microdilution method is a standard procedure to determine the MIC of an antibacterial agent.

-

Materials:

-

Bacterial strains (e.g., E. coli, P. aeruginosa, S. enterica)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

This compound

-

Sterile 96-well microtiter plates

-

Bacterial inoculum adjusted to ~5 x 10⁵ CFU/mL

-

-

Procedure:

-

Prepare a serial two-fold dilution of this compound in CAMHB directly in the 96-well plates.

-

Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 100 µL.

-

Include a positive control well (bacteria in broth without inhibitor) and a negative control well (broth only).

-

Incubate the plates at 37°C for 16-24 hours.

-

The MIC is the lowest concentration of the compound at which no visible growth of the bacteria is observed.[11][12][13][14]

-

Caption: Logical relationship of the selective inhibition of DNA gyrase by (R)-Gyramide A.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Gyramides Prevent Bacterial Growth by Inhibiting DNA Gyrase and Altering Chromosome Topology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. inspiralis.com [inspiralis.com]

- 6. inspiralis.com [inspiralis.com]

- 7. DNA Decatenation Catalyzed by Bacterial Topoisomerase IV - PMC [pmc.ncbi.nlm.nih.gov]

- 8. inspiralis.com [inspiralis.com]

- 9. DNA Decatenation Catalyzed by Bacterial Topoisomerase IV - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Gel-Based E. coli Topoisomerase IV DNA Decatenation Assay [profoldin.com]

- 11. Determination of the minimum inhibitory concentration (MIC) [bio-protocol.org]

- 12. protocols.io [protocols.io]

- 13. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]

- 14. microbe-investigations.com [microbe-investigations.com]

Preliminary Investigation of (R)-Gyramide A Hydrochloride's Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary investigations into the activity of (R)-Gyramide A Hydrochloride, a novel inhibitor of bacterial DNA gyrase. The document details its mechanism of action, summarizes key quantitative data, and provides detailed experimental protocols for the assays used to characterize its activity.

Core Activity and Mechanism of Action

This compound has been identified as a potent inhibitor of bacterial DNA gyrase, an essential enzyme in bacteria responsible for introducing negative supercoils into DNA, a process critical for DNA replication and transcription.[1][2] Unlike many antibiotics that target DNA gyrase, this compound exhibits a distinct mechanism of action. It competitively inhibits the ATPase activity of the GyrB subunit of DNA gyrase.[3][4][5] This inhibition prevents the enzyme from hydrolyzing ATP, which is necessary to fuel the DNA supercoiling reaction.[3][4]

The consequences of this inhibition are significant. The bacterial chromosome becomes abnormally condensed and improperly localized, which in turn blocks DNA replication and interrupts chromosome segregation.[3][4][5][6] This disruption of essential cellular processes ultimately leads to the inhibition of bacterial cell division.[3][4][6] A key finding is that this alteration in DNA topology induces the SOS response pathway in bacteria, a cellular stress response to DNA damage.[3][4]

Importantly, this compound is highly specific for DNA gyrase and does not inhibit the closely related topoisomerase IV enzyme.[1][2][3][6] This specificity is a desirable trait for an antibiotic, as it can reduce the likelihood of off-target effects. Furthermore, bacterial mutants with reduced susceptibility to Gyramide A do not show cross-resistance to other classes of DNA gyrase inhibitors, such as the quinolone ciprofloxacin and the aminocoumarin novobiocin, suggesting a unique binding site or mechanism of inhibition.[3][4][6]

Quantitative Data Summary

The following tables summarize the key quantitative data obtained from preliminary investigations of this compound's activity.

Table 1: In Vitro Inhibitory Activity

| Parameter | Value | Target Enzyme | Source |

| IC50 (Supercoiling Activity) | 3.3 µM | Bacterial DNA Gyrase | [1][7] |

Table 2: Antibacterial Activity (Minimum Inhibitory Concentration - MIC)

| Bacterial Species | MIC Range | Source |

| Escherichia coli | 10 - 80 µM | [1][2] |

| Pseudomonas aeruginosa | 10 - 80 µM | [1][2] |

| Salmonella enterica | 10 - 80 µM | [1][2] |

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the activity of this compound.

DNA Gyrase Supercoiling Assay

This assay measures the ability of DNA gyrase to introduce negative supercoils into relaxed plasmid DNA and the inhibitory effect of this compound on this process.

Materials:

-

Purified bacterial DNA gyrase

-

Relaxed pBR322 plasmid DNA

-

This compound

-

5X Gyrase Assay Buffer (e.g., 175 mM Tris-HCl pH 7.5, 120 mM KCl, 20 mM MgCl₂, 10 mM DTT, 9 mM spermidine, 32.5% glycerol, 500 µg/mL BSA)

-

10 mM ATP solution

-

Stop Buffer/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)

-

Agarose

-

1X TAE Buffer (40 mM Tris-acetate, 1 mM EDTA)

-

Ethidium bromide or other DNA stain

-

Nuclease-free water

Procedure:

-

Reaction Setup: On ice, prepare a reaction mixture containing the 5X Gyrase Assay Buffer, relaxed pBR322 DNA (e.g., 0.5 µg), and varying concentrations of this compound (or DMSO as a vehicle control).

-

Enzyme Addition: Add purified DNA gyrase to the reaction mixtures. The optimal amount of enzyme should be predetermined to achieve complete supercoiling of the substrate in the absence of an inhibitor.

-

Initiation of Reaction: Initiate the reaction by adding ATP to a final concentration of 1 mM. The final reaction volume is typically 20-30 µL.

-

Incubation: Incubate the reactions at 37°C for 30-60 minutes.

-

Termination: Stop the reaction by adding 1/5 volume of Stop Buffer/Loading Dye.

-

Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel containing ethidium bromide in 1X TAE buffer. Run the gel at a constant voltage (e.g., 80-100V) until the supercoiled and relaxed DNA forms are well separated.

-

Visualization and Analysis: Visualize the DNA bands under UV light. The inhibition of supercoiling is observed as a decrease in the intensity of the supercoiled DNA band and an increase in the relaxed DNA band with increasing concentrations of this compound. The IC50 value is determined by quantifying the band intensities and fitting the data to a dose-response curve.

DNA Gyrase ATPase Activity Assay

This assay measures the ATP hydrolysis activity of DNA gyrase and the inhibitory effect of this compound. A common method is the NADH-coupled spectrophotometric assay.

Materials:

-

Purified bacterial DNA gyrase

-

Linearized pBR322 DNA

-

This compound

-

5X ATPase Assay Buffer (e.g., 250 mM Tris-HCl pH 7.5, 500 mM KCl, 10 mM DTT, 5 mM EDTA)

-

ATP solution

-

Phosphoenolpyruvate (PEP)

-

Pyruvate kinase (PK)

-

Lactate dehydrogenase (LDH)

-

NADH

-

Nuclease-free water

Procedure:

-

Reaction Mixture Preparation: In a 96-well microplate, prepare a reaction mixture containing the 5X ATPase Assay Buffer, linearized pBR322 DNA, PEP, PK, LDH, and NADH.

-

Inhibitor Addition: Add varying concentrations of this compound or a vehicle control to the wells.

-

Enzyme Addition: Add purified DNA gyrase to the wells.

-

Initiation and Measurement: Initiate the reaction by adding ATP. Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals using a microplate reader. The hydrolysis of ATP by gyrase is coupled to the oxidation of NADH, which results in a decrease in absorbance at 340 nm.

-

Data Analysis: Calculate the rate of ATP hydrolysis from the rate of change in absorbance. Determine the inhibitory effect of this compound by comparing the rates in the presence and absence of the compound.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure.

Materials:

-

Bacterial strains (e.g., E. coli, P. aeruginosa, S. enterica)

-

This compound

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microplates

-

Bacterial inoculum standardized to 5 x 10⁵ CFU/mL

-

Incubator (37°C)

Procedure:

-

Serial Dilution: Prepare a two-fold serial dilution of this compound in CAMHB directly in a 96-well microplate.

-

Inoculation: Add the standardized bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL. Include a growth control well (no compound) and a sterility control well (no bacteria).

-

Incubation: Incubate the microplate at 37°C for 16-20 hours.

-

MIC Determination: After incubation, visually inspect the wells for bacterial growth (turbidity). The MIC is the lowest concentration of this compound at which no visible growth is observed.

Visualizations

The following diagrams illustrate key concepts and workflows related to the investigation of this compound.

Caption: Mechanism of action of this compound.

Caption: Workflow for the characterization of this compound.

Caption: Logical flow from Gyramide A activity to SOS pathway induction.

References

- 1. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. bio.libretexts.org [bio.libretexts.org]

- 5. files.core.ac.uk [files.core.ac.uk]

- 6. Testing potential gyrase inhibitors of bacterial DNA gyrase: a comparison of the supercoiling inhibition assay and "cleavable complex" assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities | Springer Nature Experiments [experiments.springernature.com]

(R)-Gyramide A Hydrochloride: A Technical Guide for Studying Bacterial DNA Topology

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of (R)-Gyramide A Hydrochloride, a potent inhibitor of bacterial DNA gyrase. This document details its mechanism of action, presents key quantitative data, outlines experimental protocols for its study, and visualizes relevant biological pathways and workflows. This guide is intended to serve as a core resource for researchers and professionals in the fields of microbiology, drug discovery, and molecular biology who are investigating bacterial DNA topology and developing novel antibacterial agents.

Introduction to this compound

This compound is a member of the N-benzyl-3-sulfonamidopyrrolidines class of compounds, which have been identified as a novel class of bacterial DNA gyrase inhibitors.[1][2][3] DNA gyrase, a type II topoisomerase, is an essential enzyme in bacteria responsible for introducing negative supercoils into DNA, a process critical for DNA replication, transcription, and repair.[4][5][6] (R)-Gyramide A specifically targets the ATPase activity of DNA gyrase, leading to disruptions in DNA topology and ultimately inhibiting bacterial growth.[4][7][8] Its unique mechanism of action and specificity for DNA gyrase over the closely related topoisomerase IV make it a valuable tool for studying bacterial DNA metabolism and a promising scaffold for the development of new antibiotics.[4][7]

Mechanism of Action

(R)-Gyramide A acts as a competitive inhibitor of the ATPase activity of the GyrB subunit of DNA gyrase.[7][8] This inhibition prevents the enzyme from hydrolyzing ATP, which is necessary to introduce negative supercoils into the bacterial chromosome. The resulting alteration in DNA topology, specifically an accumulation of positive supercoils, stalls replication forks and leads to chromosomal stress.[7][8] This stress, in turn, activates the bacterial SOS response, a global response to DNA damage that includes cell cycle arrest, ultimately leading to a bacteriostatic effect.[4][7][8] Notably, (R)-Gyramide A does not stabilize the gyrase-DNA cleavage complex, a mechanism employed by other classes of gyrase inhibitors like fluoroquinolones.[7]

Caption: Mechanism of Action of this compound.

Quantitative Data

The following tables summarize the key quantitative data for this compound and its analogs.

Table 1: In Vitro Inhibition of E. coli DNA Gyrase

| Compound | IC50 (µM) | Ki (mM) | Inhibition Type |

| (R)-Gyramide A | 3.3[1] | 4.35 ± 1.34[7][8] | Competitive (ATPase) |

| Gyramide A analog 1 | 0.7[3] | Not Reported | Not Reported |

| Gyramide B | Not Reported | Not Reported | Not Reported |

| Gyramide C | Not Reported | Not Reported | Not Reported |

Table 2: Minimum Inhibitory Concentrations (MICs) of (R)-Gyramide A

| Bacterial Strain | MIC (µM) |

| Escherichia coli | 10-80[1] |

| Pseudomonas aeruginosa | 10-80[1] |

| Salmonella enterica | 10-80[1] |

| Staphylococcus aureus | 10-40[1] |

| Streptococcus pneumoniae | 10-40[1] |

| Enterococcus faecalis | Ineffective[3] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound.

DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.

Materials:

-

E. coli DNA Gyrase (GyrA and GyrB subunits)

-

Relaxed pBR322 DNA

-

5X Assay Buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.75 mM ATP, 5 mM spermidine, 0.1 mg/mL BSA, 6.5% glycerol)

-

This compound stock solution (in DMSO)

-

Stop Solution/Loading Dye (e.g., 1% SDS, 50 mM EDTA, 0.025% bromophenol blue, 50% glycerol)

-

Agarose

-

1X TAE Buffer

-

Ethidium Bromide or other DNA stain

-

Chloroform:isoamyl alcohol (24:1)

Protocol:

-

Prepare reaction mixtures on ice. For a 20 µL reaction, combine:

-

4 µL 5X Assay Buffer

-

1 µL relaxed pBR322 DNA (e.g., 0.5 µg/µL)

-

1 µL this compound at various concentrations (or DMSO for control)

-

x µL sterile water to a final volume of 18 µL

-

-

Initiate the reaction by adding 2 µL of DNA gyrase enzyme mix (pre-incubated GyrA and GyrB).

-

Incubate the reactions at 37°C for 30-60 minutes.

-

Stop the reaction by adding 4 µL of Stop Solution/Loading Dye.

-

Extract with 20 µL of chloroform:isoamyl alcohol, vortex briefly, and centrifuge.

-

Load the aqueous (upper) phase onto a 1% agarose gel in 1X TAE buffer.

-

Run the gel at a constant voltage (e.g., 80-100 V) until the dye front has migrated sufficiently.

-

Stain the gel with ethidium bromide and visualize under UV light.

-

Analyze the bands: relaxed DNA will migrate slower than supercoiled DNA. Inhibition is observed as a decrease in the supercoiled DNA band and an increase in the relaxed DNA band with increasing inhibitor concentration.

DNA Gyrase ATPase Activity Assay

This assay measures the ATP hydrolysis activity of DNA gyrase, which is inhibited by (R)-Gyramide A. A common method is a coupled-enzyme assay that links ATP hydrolysis to the oxidation of NADH, which can be monitored spectrophotometrically.

Materials:

-

E. coli DNA Gyrase

-

Relaxed pBR322 DNA

-

Assay Buffer (e.g., 50 mM HEPES-KOH pH 8.0, 100 mM potassium glutamate, 10 mM magnesium acetate, 2 mM DTT)

-

ATP

-

Phosphoenolpyruvate (PEP)

-

Pyruvate kinase (PK)

-

Lactate dehydrogenase (LDH)

-

NADH

-

This compound stock solution (in DMSO)

Protocol:

-

Prepare a reaction mixture in a microplate well containing:

-

Assay Buffer

-

Relaxed pBR322 DNA

-

PEP

-

PK

-

LDH

-

NADH

-

This compound at various concentrations (or DMSO for control)

-

-

Add DNA Gyrase to the mixture.

-

Initiate the reaction by adding ATP.

-

Immediately monitor the decrease in absorbance at 340 nm (due to NADH oxidation) at 37°C using a plate reader.

-

Calculate the rate of ATP hydrolysis from the rate of absorbance change.

-

Determine the IC50 and Ki values by plotting the reaction rates against the inhibitor concentrations.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. The broth microdilution method is commonly used.

Materials:

-

Bacterial strain of interest

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

This compound stock solution

-

96-well microtiter plates

-

Bacterial inoculum standardized to ~5 x 10^5 CFU/mL

Protocol:

-

Prepare serial two-fold dilutions of this compound in CAMHB in a 96-well plate.

-

Inoculate each well with the standardized bacterial suspension.

-

Include a positive control (bacteria in broth without inhibitor) and a negative control (broth only).

-

Incubate the plate at 37°C for 18-24 hours.

-

Determine the MIC by visually inspecting for the lowest concentration of the compound that completely inhibits bacterial growth (no turbidity).

Visualizations

The following diagrams illustrate key concepts and workflows related to the study of this compound.

Caption: Experimental workflow for characterizing a DNA gyrase inhibitor.

Caption: SOS signaling pathway activated by topological stress.

Conclusion

This compound is a specific and potent inhibitor of bacterial DNA gyrase with a well-defined mechanism of action. Its ability to competitively inhibit the ATPase activity of gyrase, leading to altered DNA topology and induction of the SOS response, makes it an invaluable tool for studying these fundamental bacterial processes. The detailed protocols and quantitative data provided in this guide offer a solid foundation for researchers to utilize (R)-Gyramide A in their investigations into bacterial physiology and for the development of novel antibacterial therapies that can overcome existing resistance mechanisms. The lack of cross-resistance with other established antibiotics further highlights the potential of the gyramide scaffold in future drug discovery efforts.[4][7]

References

- 1. N-Benzyl-3-sulfonamidopyrrolidines are a New Class of Bacterial DNA Gyrase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scholars.northwestern.edu [scholars.northwestern.edu]

- 3. N-Benzyl-3-sulfonamidopyrrolidines Are a New Class of Bacterial DNA Gyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Gyramides prevent bacterial growth by inhibiting DNA gyrase and altering chromosome topology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. DNA gyrase - Wikipedia [en.wikipedia.org]

- 6. DNA gyrase: structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Gyramides Prevent Bacterial Growth by Inhibiting DNA Gyrase and Altering Chromosome Topology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Note: (R)-Gyramide A Hydrochloride for In Vitro DNA Gyrase Inhibition

For Researchers, Scientists, and Drug Development Professionals

Introduction

DNA gyrase, an essential bacterial enzyme, is a type II topoisomerase that introduces negative supercoils into double-stranded DNA. This process is critical for relieving topological strain during DNA replication and transcription, making DNA gyrase a prime target for antibacterial agents.[1] (R)-Gyramide A Hydrochloride is a known inhibitor of bacterial DNA gyrase, demonstrating antibacterial activity against various species such as E. coli, P. aeruginosa, and S. enterica.[2] This document outlines the mechanism of action of this compound and provides a comprehensive protocol for an in vitro DNA supercoiling assay to evaluate its inhibitory potential.

Mechanism of Action

(R)-Gyramide A specifically targets and inhibits the DNA supercoiling activity of bacterial DNA gyrase.[3] Its mechanism involves the competitive inhibition of the ATPase activity located in the GyrB subunit of the enzyme.[3][4] This inhibition prevents the necessary conformational changes within the gyrase complex that are fueled by ATP hydrolysis, thereby blocking the introduction of negative supercoils into the DNA.[3][4] Notably, (R)-Gyramide A is selective for DNA gyrase and does not affect the closely related topoisomerase IV.[2][3] By altering the topological state of the bacterial chromosome, (R)-Gyramide A effectively halts DNA replication and segregation, leading to the cessation of cell division.[3][4]

Quantitative Data

The inhibitory activity of this compound against bacterial DNA gyrase is summarized below.

| Compound | Target Enzyme | Assay Type | IC50 (µM) |

| This compound | Bacterial DNA Gyrase | DNA Supercoiling | 3.3 |

Data sourced from MedchemExpress.[2]

Experimental Protocol: In Vitro DNA Supercoiling Assay

This protocol details the steps to measure the inhibition of DNA gyrase supercoiling activity by this compound. The assay relies on the differential migration of relaxed and supercoiled plasmid DNA in an agarose gel.

Materials and Reagents

-

Enzyme: Purified bacterial DNA gyrase (e.g., E. coli DNA gyrase)

-

DNA Substrate: Relaxed circular plasmid DNA (e.g., pBR322)

-

Test Compound: this compound

-

ATP Solution: 20 mM ATP in sterile, nuclease-free water.[5]

-

5X Gyrase Assay Buffer: 175 mM Potassium Glutamate, 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 50 µg/mL Bovine Serum Albumin (BSA).[5][6]

-

Enzyme Dilution Buffer: 40 mM HEPES-KOH (pH 7.6), 150 mM Potassium Glutamate, 1 mM EDTA, 40% glycerol.[5]

-

2X Stop Buffer & Gel Loading Dye (GSTEB): 60% Sucrose, 10 mM Tris-HCl (pH 7.9), 0.5% Bromophenol Blue, 0.5% Xylene Cyanol.[5]

-

Agarose

-

10X TBE (Tris-Borate-EDTA) Buffer: 1 M Tris base, 1 M Boric acid, 20 mM EDTA.[5]

-

DNA Stain: Ethidium Bromide solution (10 mg/mL) or a safer alternative.

-

Chloroform/Isoamyl Alcohol (24:1, v/v)

-

Sterile, Nuclease-Free Water

Preparation of Relaxed pBR322 DNA Substrate

If not using a commercially prepared relaxed plasmid, it can be generated by treating supercoiled pBR322 DNA with a type I topoisomerase. The reaction should be followed by heat inactivation of the topoisomerase I (e.g., 10 minutes at 75°C) and subsequent purification of the relaxed DNA.[5] Confirmation of relaxation should be performed by running a sample on a 1% agarose gel.

DNA Supercoiling Inhibition Assay Procedure

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). From this stock, create a series of dilutions to test a range of concentrations.

-

Reaction Setup: Assemble the reactions in sterile microcentrifuge tubes on ice. The final reaction volume is typically 20-30 µL.[6]

Component Volume for 20 µL Reaction Final Concentration 5X Gyrase Assay Buffer 4 µL 1X Relaxed pBR322 DNA (0.3 µg/µL) 1 µL 0.3 µg (R)-Gyramide A HCl or Vehicle 1 µL Variable Diluted DNA Gyrase 2 µL ~5 nM[5] Sterile Water to 19 µL - 20 mM ATP 1 µL 1 mM Total Volume 20 µL -

Assay Controls:

-

Negative Control (Relaxed DNA): No enzyme added. Add enzyme dilution buffer instead.

-

Positive Control (Supercoiled DNA): No inhibitor added. Add vehicle (e.g., DMSO) instead.

-

-

Reaction Execution:

-

Combine the assay buffer, relaxed DNA, inhibitor (or vehicle), and water in each tube.

-

Add the diluted DNA gyrase to all tubes except the negative control.

-

Initiate the reaction by adding ATP.

-

Mix the contents gently and incubate at 37°C for 60 minutes.[5]

-

-

Reaction Termination: Stop the reaction by adding 30 µL of chloroform/isoamyl alcohol (24:1) and 30 µL of 2X GSTEB. Vortex briefly and centrifuge for 1 minute to separate the phases.

Analysis by Agarose Gel Electrophoresis

-

Gel Preparation: Prepare a 1% agarose gel in 1X TBE buffer. The gel can be stained by adding ethidium bromide to the molten agarose or by post-staining.

-

Sample Loading: Carefully load 20 µL of the upper aqueous phase from each reaction tube into the wells of the agarose gel.

-

Electrophoresis: Run the gel at a constant voltage (e.g., 90 V) for approximately 90 minutes, or until adequate separation of DNA topoisomers is achieved.

-

Visualization: Visualize the DNA bands using a UV transilluminator and capture an image of the gel. Supercoiled DNA will migrate faster through the gel than relaxed DNA.

Data Interpretation

-

Visually inspect the gel to determine the concentration at which this compound inhibits the conversion of relaxed DNA to supercoiled DNA.

-

For quantitative analysis, use gel documentation software to measure the band intensities of the relaxed and supercoiled DNA.

-

Calculate the percentage of supercoiling for each reaction.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizations

References

- 1. DNA gyrase - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Gyramides Prevent Bacterial Growth by Inhibiting DNA Gyrase and Altering Chromosome Topology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. DNA Supercoiling Catalyzed by Bacterial Gyrase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Activities of gyrase and topoisomerase IV on positively supercoiled DNA - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: Determining the Minimum Inhibitory Concentration (MIC) of (R)-Gyramide A Hydrochloride against Escherichia coli

Audience: Researchers, scientists, and drug development professionals.

Introduction (R)-Gyramide A is a bacterial DNA gyrase inhibitor that disrupts DNA supercoiling activity.[1][2] DNA gyrase is an essential enzyme in bacteria, responsible for introducing negative supercoils into DNA, a process critical for DNA replication and transcription.[3][4][5] Its inhibition leads to the cessation of bacterial growth.[2] Gyramide A and its analogs have demonstrated antibacterial activity against various Gram-negative bacteria, including Escherichia coli, and show little cross-resistance with other gyrase inhibitors like ciprofloxacin and novobiocin.[1][2][6][7] Determining the Minimum Inhibitory Concentration (MIC) is a fundamental step in assessing the potency of a new antimicrobial agent. The MIC is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism after overnight incubation.[8][9] This document provides a detailed protocol for determining the MIC of (R)-Gyramide A Hydrochloride against E. coli using the broth microdilution method.[10][11][12]

Mechanism of Action: Inhibition of DNA Gyrase

(R)-Gyramide A acts by competitively inhibiting the ATPase activity of the GyrB subunit of DNA gyrase.[2] This prevents the enzyme from introducing negative supercoils into the bacterial chromosome, leading to topological stress, halting DNA replication and segregation, and ultimately inhibiting bacterial cell division.[2]

Caption: Mechanism of DNA gyrase inhibition by (R)-Gyramide A.

Experimental Protocol: Broth Microdilution MIC Assay

This protocol follows the general principles outlined by the Clinical and Laboratory Standards Institute (CLSI) for broth microdilution testing.[13][14]

Materials and Reagents

-

This compound (CAS: 1793050-70-0)[1]

-

Escherichia coli (e.g., ATCC 25922, a quality control strain)

-

Sterile 96-well, U-bottom microtiter plates[15]

-

Sterile reagent reservoirs

-

Multichannel pipette (50-200 µL) and single-channel pipettes

-

Sterile pipette tips

-

0.5 McFarland turbidity standard

-

Spectrophotometer or turbidimeter

-

Sterile saline (0.85% NaCl) or Phosphate Buffered Saline (PBS)

-

Incubator (35 ± 2°C)[11]

-

Vortex mixer

-

DMSO (if needed for initial compound solubilization)

Step-by-Step Methodology

1. Preparation of this compound Stock Solution a. Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., sterile deionized water or DMSO). Ensure complete dissolution. b. From this stock, prepare a working solution at twice the highest desired final concentration (e.g., 256 µg/mL) in CAMHB.[15] The final concentrations in the plate will typically range from 128 µg/mL to 0.25 µg/mL.

2. Preparation of E. coli Inoculum a. From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of E. coli. b. Suspend the colonies in sterile saline or PBS. c. Vortex gently to create a smooth suspension. d. Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. e. Within 15 minutes of standardization, dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[9][11] This typically requires a 1:100 dilution of the 0.5 McFarland suspension into CAMHB, from which the final inoculation is made.

3. Serial Dilution in Microtiter Plate a. Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate row. b. Add 200 µL of the working (R)-Gyramide A solution (e.g., 256 µg/mL) to well 1. c. Perform a two-fold serial dilution: i. Transfer 100 µL from well 1 to well 2. ii. Mix the contents of well 2 thoroughly by pipetting up and down. iii. Transfer 100 µL from well 2 to well 3. iv. Repeat this process down to well 10. v. After mixing well 10, discard 100 µL from it.[15] d. Well 11 will serve as the growth control (no drug). e. Well 12 will serve as the sterility control (no bacteria, only broth).

4. Inoculation a. Add 100 µL of the standardized and diluted E. coli inoculum (from step 2e, now at ~1 x 10⁶ CFU/mL) to wells 1 through 11. This will dilute the drug concentrations to their final desired values and bring the bacterial concentration to the target of 5 x 10⁵ CFU/mL. b. Do not add bacteria to well 12 (sterility control). c. The final volume in each well (1-11) will be 200 µL.

5. Incubation a. Seal the plate (e.g., with an adhesive plate sealer or place it in a plastic bag) to prevent evaporation.[11] b. Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.[11]

6. Interpretation of Results a. After incubation, examine the plate for bacterial growth. b. The sterility control (well 12) should be clear (no turbidity). c. The growth control (well 11) should be turbid, indicating adequate bacterial growth. d. The MIC is the lowest concentration of this compound that completely inhibits visible growth of E. coli (i.e., the first clear well in the dilution series).

Experimental Workflow Diagram

Caption: Workflow for the broth microdilution MIC assay.

Data Presentation and Interpretation

The results of the MIC assay should be recorded systematically. The use of triplicate wells for each concentration is recommended to ensure reproducibility.

Table 1: Example MIC Data for this compound against E. coli

| Well | (R)-Gyramide A (µg/mL) | Replicate 1 | Replicate 2 | Replicate 3 | Interpretation |

| 1 | 128 | - | - | - | No Growth |

| 2 | 64 | - | - | - | No Growth |

| 3 | 32 | - | - | - | No Growth |

| 4 | 16 | - | - | - | No Growth |

| 5 | 8 | + | + | + | Growth |

| 6 | 4 | + | + | + | Growth |

| 7 | 2 | + | + | + | Growth |

| 8 | 1 | + | + | + | Growth |

| 9 | 0.5 | + | + | + | Growth |

| 10 | 0.25 | + | + | + | Growth |

| 11 | Growth Control | + | + | + | Valid Growth |

| 12 | Sterility Control | - | - | - | Valid (Sterile) |

+ denotes visible growth (turbidity); - denotes no visible growth (clear).

Interpretation: Based on the data in Table 1, the lowest concentration of this compound that inhibited visible bacterial growth across all replicates was 16 µg/mL. Therefore, the MIC is determined to be 16 µg/mL .

Conclusion This application note provides a comprehensive and detailed protocol for determining the MIC of this compound against E. coli. The broth microdilution method is a reliable and standardized technique for quantifying the in vitro activity of novel antimicrobial compounds.[8][10] Establishing the MIC is a critical early step in the drug development pipeline, providing essential data for further preclinical and clinical evaluation of new antibiotic candidates targeting bacterial DNA gyrase.

References

- 1. Sapphire Bioscience [sapphirebioscience.com]

- 2. Gyramides Prevent Bacterial Growth by Inhibiting DNA Gyrase and Altering Chromosome Topology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural and mechanistic analysis of ATPase inhibitors targeting mycobacterial DNA gyrase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Targeting quinolone- and aminocoumarin-resistant bacteria with new gyramide analogs that inhibit DNA gyrase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Targeting quinolone- and aminocoumarin-resistant bacteria with new gyramide analogs that inhibit DNA gyrase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. microbe-investigations.com [microbe-investigations.com]

- 10. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 11. goldbio.com [goldbio.com]

- 12. protocols.io [protocols.io]

- 13. 3.4. Determination of Minimum Inhibitory Concentration (MIC) [bio-protocol.org]

- 14. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 15. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

Application Notes and Protocols for (R)-Gyramide A Hydrochloride in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Gyramide A Hydrochloride is a known inhibitor of bacterial DNA gyrase, an enzyme essential for DNA replication and repair in prokaryotes.[1][2] It disrupts the supercoiling activity of DNA gyrase, leading to alterations in chromosome topology, blockage of DNA replication, and ultimately, inhibition of bacterial cell division.[3][4] While the primary body of research on this compound has focused on its antibacterial properties, the structural class of gyramides has been suggested to have potential activity against eukaryotic topoisomerases, which are validated targets in cancer therapy.[3]

These application notes provide a comprehensive guide for researchers interested in investigating the potential effects of this compound in mammalian cell culture, particularly in the context of cancer research. The following protocols are designed as a starting point for screening and mechanistic studies.

Data Presentation

Currently, quantitative data for this compound is limited to its activity in bacterial systems. The table below summarizes the available information. It is critical for researchers to experimentally determine the effective concentrations and cytotoxic effects in their specific mammalian cell lines of interest.

| Parameter | Organism/System | Value | Reference |

| IC50 (Supercoiling Inhibition) | E. coli DNA Gyrase | 3.3 µM | [1][2][5] |

| Minimum Inhibitory Concentration (MIC) | E. coli | 10 - 80 µM | [1][2][5] |

| Minimum Inhibitory Concentration (MIC) | P. aeruginosa | 10 - 80 µM | [1][2][5] |

| Minimum Inhibitory Concentration (MIC) | S. enterica | 10 - 80 µM | [1][2][5] |

| IC50 (Mammalian Cell Lines) | Not Reported | To be determined (TBD) |

Experimental Protocols

Preparation of this compound Stock Solution

Proper preparation of the compound is crucial for reproducible results.

-

Solubility: this compound is soluble in DMSO and ethanol.

-

Procedure:

-

To prepare a 10 mM stock solution, dissolve the appropriate weight of this compound (Molecular Weight: 443.0 g/mol ) in sterile DMSO. For example, dissolve 4.43 mg in 1 mL of DMSO.

-

Vortex thoroughly to ensure complete dissolution.

-

Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C for long-term storage.

-

Preliminary Cytotoxicity Screening in Cancer Cell Lines

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound in a panel of cancer cell lines using a resazurin-based viability assay.

-

Materials:

-

Selected cancer cell lines (e.g., MCF-7, A549, HCT116)

-

Complete cell culture medium (specific to each cell line)

-

96-well clear-bottom black plates

-

This compound stock solution (10 mM in DMSO)

-

Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)

-

Plate reader with fluorescence detection (Ex/Em: ~560/590 nm)

-

Vehicle control (DMSO)

-

Positive control (e.g., doxorubicin)

-

-

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells in a 96-well plate at a density of 5,000 - 10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a serial dilution of this compound in complete medium. A common starting range is from 100 µM down to 0.01 µM. Ensure the final DMSO concentration in all wells is consistent and low (e.g., ≤ 0.5%).

-

Include wells for vehicle control (medium with the same concentration of DMSO) and a positive control.

-

Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.

-

Incubate the plate for 48 to 72 hours.

-

-

Cell Viability Assessment:

-

Add 10 µL of resazurin solution to each well.

-

Incubate for 2-4 hours at 37°C, protected from light.

-

Measure the fluorescence intensity using a plate reader.

-

-

Data Analysis:

-

Subtract the background fluorescence (from wells with medium only).

-

Normalize the fluorescence readings to the vehicle-treated control wells (representing 100% viability).

-

Plot the percentage of cell viability against the log concentration of this compound.

-

Calculate the IC50 value using a non-linear regression curve fit (e.g., log(inhibitor) vs. normalized response -- Variable slope).

-

-

Investigation of Mechanism of Action: Western Blot Analysis

This protocol provides a framework for investigating the effect of this compound on key proteins involved in DNA damage and apoptosis, given the potential for targeting topoisomerases.

-

Materials:

-

Cancer cell line of interest

-

6-well plates

-

This compound

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Topoisomerase II, anti-phospho-H2A.X, anti-PARP, anti-cleaved Caspase-3, anti-GAPDH or β-actin as a loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

-

Procedure:

-

Cell Treatment and Lysis:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with this compound at concentrations around the predetermined IC50 value for 24-48 hours. Include a vehicle control.

-

Harvest the cells by scraping and wash with ice-cold PBS.

-

Lyse the cells in RIPA buffer on ice for 30 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.

-

-

Protein Quantification and Sample Preparation:

-

Determine the protein concentration of each lysate using a BCA assay.

-

Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.

-

-

Western Blotting:

-

Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash again with TBST and visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

-

Analysis:

-

Quantify the band intensities and normalize to the loading control. Compare the expression of target proteins in treated samples versus the control.

-

-

Visualizations

Caption: Known mechanism of this compound in bacteria.

Caption: General workflow for evaluating a novel compound in cancer cells.

References

- 1. bitesizebio.com [bitesizebio.com]

- 2. This compound [myskinrecipes.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Gyramides prevent bacterial growth by inhibiting DNA gyrase and altering chromosome topology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Gyramides Prevent Bacterial Growth by Inhibiting DNA Gyrase and Altering Chromosome Topology - PMC [pmc.ncbi.nlm.nih.gov]

Probing Bacterial Gyrase Function with (R)-Gyramide A Hydrochloride: A Chemical Biology Tool

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals in microbiology, biochemistry, and antibacterial drug discovery.

Introduction

(R)-Gyramide A Hydrochloride is a potent and specific inhibitor of bacterial DNA gyrase, an essential enzyme that introduces negative supercoils into DNA, a process critical for DNA replication and transcription.[1][2][3] Unlike many other gyrase inhibitors, this compound exhibits specificity for gyrase and does not affect the closely related topoisomerase IV, making it an invaluable tool for dissecting the specific roles of gyrase in bacterial physiology.[1][2][4] Its mechanism of action involves the competitive inhibition of the ATPase activity of the GyrB subunit, which leads to the disruption of DNA supercoiling, altered chromosome topology, and ultimately, the cessation of bacterial growth.[5] This application note provides detailed protocols for utilizing this compound as a chemical probe to investigate gyrase function both in vitro and in vivo.

Mechanism of Action